![molecular formula C11H19NO4 B3394195 methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate CAS No. 936097-43-7](/img/structure/B3394195.png)
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate
Vue d'ensemble
Description
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate, also known as Boc-cyclopropane alanine methyl ester, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound is a derivative of cyclopropane, which is a three-membered ring organic compound. The unique structure of Boc-cyclopropane alanine methyl ester makes it an attractive target for drug design and development.
Mécanisme D'action
The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepane alanine methyl ester involves its interaction with specific targets in the body. This compound has been shown to inhibit the activity of enzymes such as histone deacetylases (HDACs) and proteases, which play a crucial role in the development and progression of various diseases. By inhibiting these enzymes, methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepane alanine methyl ester can prevent the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of viruses.
Biochemical and Physiological Effects
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepane alanine methyl ester has several biochemical and physiological effects. This compound has been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression. By inhibiting HDACs, methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepane alanine methyl ester can alter the expression of specific genes, leading to changes in cell growth, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of proteases, which are involved in the breakdown of proteins. By inhibiting proteases, methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepane alanine methyl ester can prevent the degradation of specific proteins, leading to changes in cellular processes such as inflammation and viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepane alanine methyl ester has several advantages and limitations for lab experiments. One advantage is its unique structure, which allows it to interact with specific targets in the body. This makes it an attractive candidate for drug development. However, one limitation is its relatively complex synthesis method, which can make it difficult to produce in large quantities. Additionally, the effects of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepane alanine methyl ester may vary depending on the specific target and disease being studied, making it important to carefully design experiments and interpret results.
Orientations Futures
There are several future directions for the study of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepane alanine methyl ester. One direction is the development of more efficient synthesis methods to produce this compound in larger quantities. Another direction is the identification of specific targets and diseases that can be effectively treated with methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepane alanine methyl ester. Additionally, the development of more potent derivatives of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepane alanine methyl ester could lead to the development of more effective drugs for the treatment of various diseases.
Applications De Recherche Scientifique
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepane alanine methyl ester has been extensively studied for its potential use in drug design and development. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and infectious diseases. The unique structure of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepane alanine methyl ester allows it to interact with specific targets in the body, making it an attractive candidate for drug development.
Propriétés
IUPAC Name |
methyl (2R)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8(7-5-6-7)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLCANTGPRCHY-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155048 | |
| Record name | Methyl (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate | |
CAS RN |
936097-43-7 | |
| Record name | Methyl (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936097-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (αR)-α-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropaneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





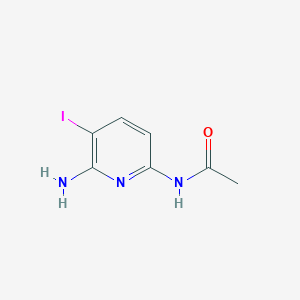


![(S)-7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B3394164.png)
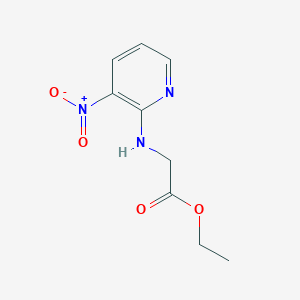

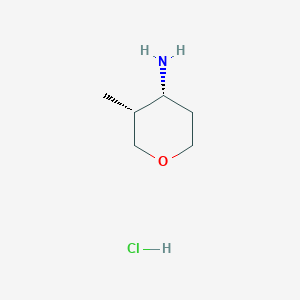
![2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B3394190.png)
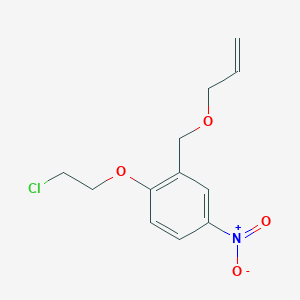
![6-Tert-butyl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B3394205.png)
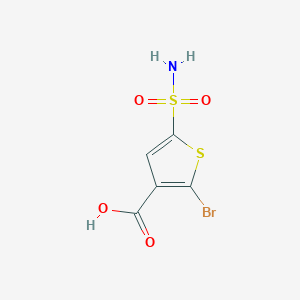
![Benzyl 4-{[(tert-butoxy)carbonyl]amino}butanoate](/img/structure/B3394217.png)